molecular formula C8H15N3O B8440430 (1-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-yl)methanamine

(1-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No. B8440430
M. Wt: 169.22 g/mol
InChI Key: UIDLQBXYBJEFHF-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

4-(azidomethyl)-1-(2-methoxyethyl)-5-methyl-1H-pyrazole was generated from ethyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylate according to a procedure similar to that described for the 2,6 dimethyl 3,5-pyridyl derivative, then reduced to the crude primary amine, following procedures described herein.
Name
4-(azidomethyl)-1-(2-methoxyethyl)-5-methyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6 dimethyl 3,5-pyridyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][N:8]([CH2:11][CH2:12][O:13][CH3:14])[C:9]=1[CH3:10])=[N+]=[N-].COCCN1C(C)=C(C(OCC)=O)C=N1>>[CH3:14][O:13][CH2:12][CH2:11][N:8]1[C:9]([CH3:10])=[C:5]([CH2:4][NH2:1])[CH:6]=[N:7]1

Inputs

Step One
Name
4-(azidomethyl)-1-(2-methoxyethyl)-5-methyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NN(C1C)CCOC
Step Two
Name
ethyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1N=CC(=C1C)C(=O)OCC
Step Three
Name
2,6 dimethyl 3,5-pyridyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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